Fusion glycoprotein (92-106) is a peptide derived from the fusion protein of the Human respiratory syncytial virus. This peptide plays a crucial role in viral entry into host cells, making it a significant target for vaccine development and therapeutic interventions. The specific sequence of this peptide is H2N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH, with a molecular weight of 1741.96 g/mol. It is classified as a viral glycoprotein, which is essential for the fusion of viral and cellular membranes during infection .
The synthesis of Fusion glycoprotein (92-106) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain.
The molecular structure of Fusion glycoprotein (92-106) is characterized by its linear arrangement of amino acids, which contributes to its functional properties in viral fusion processes.
Fusion glycoprotein (92-106) does not participate in classical chemical reactions like small molecules; instead, it plays a role in biological interactions:
The mechanism of action involves specific receptor interactions and conformational shifts that are critical for membrane fusion during infection .
The mechanism by which Fusion glycoprotein (92-106) operates includes:
Studies have shown that modifications to this peptide can enhance its stability and efficacy as a vaccine candidate by promoting neutralizing antibody responses against respiratory syncytial virus .
Fusion glycoprotein (92-106) has several important scientific applications:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0